Product packaging for (R)-4-Phenylthiazolidine-2-thione(Cat. No.:CAS No. 110199-18-3)

(R)-4-Phenylthiazolidine-2-thione

Cat. No.: B019163
CAS No.: 110199-18-3
M. Wt: 195.3 g/mol
InChI Key: IEXSISKCCADMLK-QMMMGPOBSA-N
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Description

Significance of Chiral Thiazolidine (B150603) Derivatives in Contemporary Chemistry

Chiral thiazolidine derivatives, including (R)-4-Phenylthiazolidine-2-thione, are of paramount importance in modern chemistry. Their rigid, five-membered ring structure provides a well-defined chiral environment, influencing the stereochemical outcome of reactions. This stereocontrol is crucial in the synthesis of enantiomerically pure compounds, which are essential in various fields.

The significance of these derivatives stems from their ability to act as chiral auxiliaries, guiding the formation of a desired stereoisomer. This is particularly relevant in asymmetric synthesis, a field dedicated to the selective production of one enantiomer over the other. The thiazolidine scaffold can be readily modified, allowing for the fine-tuning of its steric and electronic properties to achieve high levels of stereoselectivity in a wide range of chemical transformations.

Historical Context and Evolution of this compound as a Chiral Auxiliary

The journey of this compound as a chiral auxiliary is rooted in the broader history of asymmetric synthesis. The concept of using a temporary chiral group to induce stereoselectivity was a groundbreaking development. Early work in this area laid the foundation for the design and application of more sophisticated auxiliaries like this compound.

Initially, simpler chiral molecules were employed, but the quest for higher efficiency and broader applicability led to the development of more rigid and predictable auxiliaries. This compound emerged as a powerful tool due to its straightforward preparation from the readily available (R)-phenylglycinol. Its utility was demonstrated in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, consistently affording high levels of diastereoselectivity. Over time, its application has expanded, solidifying its status as a reliable and versatile chiral auxiliary in the synthetic chemist's toolbox. chemimpex.com

Role of Chirality in Pharmaceutical and Agrochemical Development

Chirality, the property of "handedness" in molecules, is a fundamental concept in the development of pharmaceuticals and agrochemicals. mdpi.comnumberanalytics.com The biological systems these molecules interact with, such as enzymes and receptors, are themselves chiral. mdpi.comveranova.comjuniperpublishers.com This means that the two enantiomers (mirror-image isomers) of a chiral drug or pesticide can have vastly different biological activities. juniperpublishers.com

One enantiomer may exhibit the desired therapeutic or pesticidal effect, while the other may be inactive or, in some cases, cause harmful side effects. juniperpublishers.comnih.gov The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen. mdpi.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development and marketing of chiral compounds, often requiring the use of single, pure enantiomers. veranova.comnih.govnih.gov

This emphasis on enantiopure products has driven the demand for efficient methods of asymmetric synthesis, where chiral auxiliaries like this compound play a pivotal role. nih.gov By enabling the selective synthesis of the desired enantiomer, these tools contribute to the development of safer and more effective drugs and agrochemicals. mdpi.com The use of single-isomer agrochemicals can also lead to reduced environmental impact. researchgate.net

Overview of the Thiazolidine-2-thione Scaffold in Medicinal Chemistry Research

Beyond its role as a chiral auxiliary, the thiazolidine-2-thione scaffold itself is a privileged structure in medicinal chemistry. This heterocyclic motif is found in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological properties. chemimpex.comontosight.ainih.govresearchgate.net

Derivatives of thiazolidine-2-thione have been investigated for their potential as:

Antimicrobial agents: Showing activity against bacteria and fungi. ontosight.aimdpi.com

Antidiabetic agents: Some derivatives have been explored for their ability to manage blood sugar levels. ontosight.ainih.gov

Anti-inflammatory agents: The scaffold has shown potential in modulating inflammatory pathways. ontosight.ai

Anticancer agents: Certain thiazolidine-2,4-dione derivatives have been designed to target signaling pathways involved in cancer progression. exlibrisgroup.com

Antioxidant agents: The core structure can be modified to incorporate antioxidant properties. chemimpex.commdpi.com

The versatility of the thiazolidine-2-thione scaffold, with possible substitution at multiple positions, allows medicinal chemists to create large libraries of compounds for screening against various biological targets. mdpi.comexlibrisgroup.com This makes it an attractive starting point for the discovery of new therapeutic agents. nih.govcapes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS2 B019163 (R)-4-Phenylthiazolidine-2-thione CAS No. 110199-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-phenyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXSISKCCADMLK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467963
Record name (R)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110199-18-3
Record name (R)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R 4 Phenylthiazolidine 2 Thione and Its Derivatives

Stereoselective Synthesis of the Core (R)-4-Phenylthiazolidine-2-thione Structure

The primary challenge in synthesizing the core structure lies in controlling the stereochemistry at the C4 position to obtain the desired (R)-enantiomer.

A common and efficient method for the synthesis of enantiomerically pure this compound is through a chiral pool approach. This strategy utilizes readily available and inexpensive chiral starting materials. The most prevalent method involves the reaction of (R)-phenylalaninol, which is derived from the natural amino acid L-phenylalanine, with carbon disulfide. researchgate.net

The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The β-amino alcohol structure of (R)-phenylalaninol allows for a cyclization reaction with carbon disulfide to form the stable five-membered thiazolidine-2-thione ring system, preserving the stereochemical integrity of the chiral center. researchgate.net Microwave-assisted methods have been shown to significantly reduce reaction times for the synthesis of similar thiazolidine-2-thiones compared to conventional heating. researchgate.net

Asymmetric synthesis provides an alternative to chiral pool methods, creating the chiral center during the reaction sequence. These strategies often involve the use of chiral catalysts or reagents to control the stereochemical outcome.

One such approach involves the catalytic, regio- and stereoselective preparation of related 2-iminothiazolidines from non-racemic activated aziridines and isothiocyanates, catalyzed by a Lewis acid. nih.gov This reaction proceeds via an SN2-type ring-opening of the aziridine, followed by a 5-exo-dig cyclization, which can yield products with high enantioselectivity. nih.gov

Furthermore, N-acyl-1,3-thiazolidine-2-thiones are excellent substrates for highly stereocontrolled reactions. For instance, direct and asymmetric aldol (B89426) reactions of N-azidoacetyl-1,3-thiazolidine-2-thione with aldehydes can be catalyzed by chiral nickel(II)-Tol-BINAP complexes. nih.gov This method yields anti-aldol adducts with outstanding stereocontrol, demonstrating how the thiazolidine-2-thione scaffold can be used to direct the formation of new stereocenters. nih.gov While this example illustrates the use of the scaffold as a chiral auxiliary, the principles of asymmetric catalysis are central to modern strategies for synthesizing chiral molecules like this compound itself.

Radical reactions represent a less common but viable pathway to the thiazolidine-2-thione core. Research has demonstrated that functionalized 5-substituted thiazolidine-2-thiones can be synthesized efficiently from dithiocarbamates through radical cyclization. researchgate.net This method involves the use of adscititious radical precursors, such as S-alkyl O-ethyl xanthates, which can improve reaction efficiency and yields. researchgate.net Although this specific methodology has been applied to the synthesis of 5-substituted analogues, it highlights the potential of radical-based strategies for constructing the fundamental thiazolidine-2-thione ring system.

Derivatization Strategies for Functionalized this compound Analogues

The this compound core can be readily modified to produce a wide array of analogues with tailored properties. Derivatization commonly occurs at the nitrogen atom or at the C5 position of the thiazolidine (B150603) ring.

The nitrogen atom of the thiazolidine ring is a key site for functionalization through alkylation and acylation reactions. These reactions are crucial for attaching various side chains or for installing the thiazolidine-2-thione group as a chiral auxiliary onto a molecule of interest. nih.govnih.gov

N-acylation is often performed to create N-acylthiazolidinethiones, which are valuable intermediates in asymmetric synthesis, particularly for aldol, alkylation, and acylation reactions where the thione group directs stereoselectivity. researchgate.net Cationic thiazolidine has been N-acylated with fatty acids to create compounds with specific hydrophilic-lipophilic balances. rsc.org

N-alkylation can be achieved under basic conditions. For instance, the reaction of (S)-4-phenyl-thiazolidine-2-thione with bromoethanol in the presence of sodium ethoxide can lead to N-alkylation, although S-alkylation can be a competing pathway. researchgate.net

Table 1: Examples of N-Acylation and N-Alkylation Reactions on Thiazolidine Scaffolds
Reaction TypeSubstrateReagent(s)ConditionsProduct TypeReference
N-AcylationCationic thiazolidineFatty acidNot specifiedN-acylated cationic thiazolidine rsc.org
N-Alkylation(S)-4-phenyl-thiazolidine-2-thioneBromoethanol, Sodium ethoxideEthanol, 60°C, 1hMixture of N- and S-alkylated products researchgate.net
N-Acylation (for auxiliary use)1,3-thiazolidine-2-thioneAzidoacetyl chloride (implied)Not specifiedN-azidoacetyl-1,3-thiazolidine-2-thione nih.gov

Introducing substituents at other positions on the thiazolidine ring, particularly at the C5 carbon, is another important derivatization strategy. The methylene (B1212753) group at C5 is flanked by both a sulfur atom and the thiocarbonyl group, making its protons acidic and enabling various reactions.

One common method for functionalizing the C5 position in related thiazolidinone systems is the Knoevenagel condensation . This reaction involves treating the thiazolidinone with an aldehyde or ketone in the presence of a base, leading to the formation of a C5-arylidene or alkylidene derivative. biointerfaceresearch.comresearchgate.net While these examples are on the related 4-iminothiazolidin-2-one core, the principle applies to activating the C5 position.

Multi-component reactions also provide a route to substituted thiazolidine-2-thiones. A one-pot, three-component synthesis using a nitroepoxide, a primary amine, and carbon disulfide in water has been shown to produce C5-substituted thiazolidine-2-thiones with good yields under mild conditions. nih.gov

Table 2: Methodologies for C5-Substitution on Thiazolidine and Related Scaffolds
Reaction TypeScaffoldReagentsKey FeatureProductReference
Knoevenagel Condensation4-phenylimino-thiazolidin-2-oneAromatic aldehydesForms C5-arylidene derivatives5-arylidene-4-phenylimino-thiazolidin-2-ones biointerfaceresearch.com
Nitrosation4-phenylimino-thiazolidin-2-oneNaNO₂, HClFunctionalization via nitrosation4-imino-5-oximino-thiazolidin-2-one biointerfaceresearch.com
Multi-component ReactionThiazolidine-2-thioneNitroepoxide, primary amine, CS₂One-pot synthesis in waterC5-substituted thiazolidine-2-thiones nih.gov
Radical CyclizationThiazolidine-2-thioneDithiocarbamates, radical precursorForms C5-substituted ring5-substituted thiazolidine-2-thiones researchgate.net

Modifications of the Phenyl Moiety

Modifications to the phenyl ring of the this compound scaffold are typically achieved not by direct substitution on the pre-formed heterocycle, but rather by employing appropriately substituted starting materials in the initial synthesis. The primary synthetic route involves the cyclization of (R)-phenylglycinol (or its derivatives) with carbon disulfide. Therefore, to obtain derivatives with a modified phenyl ring, a substituted (R)-phenylglycinol is required. This approach allows for the introduction of a wide array of substituents at various positions on the phenyl group.

For instance, the synthesis of 4-arylthiazolidin-4-one derivatives has been demonstrated starting from substituted anilines and benzaldehydes. nih.gov Similarly, the preparation of 5-substituted-4-phenylimino-thiazolidin-2-ones proceeds via the Knoevenagel condensation of 4-phenylimino-thiazolidin-2-one with various aromatic aldehydes, effectively incorporating diverse phenyl moieties into the final structure. biointerfaceresearch.com

A more direct, albeit less common, method of modification involves the functionalization of a pre-existing hydroxyl group on the phenyl ring. In a study on related 4-hydroxy-thiazolidine-2-thione derivatives, modifications were carried out by reacting substituted sulfonyl chlorides with the hydroxyl group on the phenyl subunit. nih.gov This demonstrates that post-synthetic modification is feasible, particularly for activating groups already present on the aromatic ring.

The following table summarizes representative examples of phenyl moiety modifications, which are achieved by using substituted precursors in the synthesis of thiazolidine-2-thione or related thiazolidinone structures.

Starting Material (Substituted Phenyl Precursor)Reagent(s)Resulting ScaffoldReference
Substituted Anilines and BenzaldehydesThioglycolic Acid2,3-disubstituted-4-thiazolidinones nih.gov
4-Phenylimino-thiazolidin-2-oneSubstituted Aromatic Aldehydes5-Arylidene-4-phenylimino-thiazolidin-2-ones biointerfaceresearch.com
Substituted (R)-2-phenyl-N-arylsulfonylaziridinesPhenyl isothiocyanate2-iminothiazolidines nih.gov
4-Phenyl-3-thiosemicarbazonesEthyl 2-bromoacetateHighly functionalized thiazolidinones nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives has increasingly incorporated principles of green chemistry to enhance sustainability, reduce waste, and improve safety and efficiency. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in the green synthesis of thiazolidine derivatives is the move towards solvent-free reaction conditions, often facilitated by microwave irradiation. nih.gov For example, the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been achieved by the condensation of thiourea (B124793), chloroacetic acid, and an aldehyde under solvent-free microwave conditions. nih.gov This method not only eliminates the need for volatile organic solvents but also significantly reduces reaction times.

Similarly, the synthesis of 1,3-thiazolidin-4-ones has been reported under solvent-free conditions at elevated temperatures (70-90°C) using catalysts such as Bi(SCH₂COOH)₃ or ammonium (B1175870) persulfate (APS). nih.govnih.gov These methods offer high yields and avoid the use of toxic solvents.

Where solvents are necessary, the focus has shifted to more environmentally benign options. Water has been successfully used as a solvent for the rapid, one-pot, three-component synthesis of thiazolidine-2-thiones from a nitroepoxide, primary amine, and carbon disulfide at ambient temperature. nih.gov In other systems, such as the synthesis of quinazoline-2(1H)-thiones, biomass-derived solvents like eucalyptol (B1671775) have proven effective, allowing for simple product isolation by filtration and limiting the use of large volumes of solvent for purification. researchgate.netnih.gov

A notable example relevant to the target compound is the microwave-assisted synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-thione, a close analogue. The reaction of the corresponding amino alcohol with carbon disulfide in a small amount of DMSO under microwave irradiation proceeds in just 60 minutes, a remarkable reduction in time compared to conventional methods. mdpi.com

ReactionConditionsGreen AdvantageReference
5-Arylidene-2-imino-4-thiazolidinone SynthesisThiourea, chloroacetic acid, aldehyde, microwaveSolvent-free, reduced reaction time nih.gov
1,3-Thiazolidin-4-one SynthesisAniline, benzaldehyde, thioglycolic acid, 90°CSolvent-free, high atom economy nih.gov
Thiazolidine-2-thione SynthesisNitroepoxide, primary amine, CS₂, H₂OUse of water as a green solvent nih.gov
(S)-4-Benzyl-1,3-thiazolidine-2-thione Synthesis(S)-Phenylalaninol, CS₂, Et₃N, DMSO, microwaveSignificantly reduced reaction time mdpi.com
4-(Phenylamino)quinazoline-2(1H)-thione SynthesisAnthranilonitrile, phenylisothiocyanate, eucalyptolUse of a biomass-derived, recyclable solvent researchgate.netnih.gov

Catalyst-Free and Organocatalytic Approaches

Developing synthetic routes that avoid heavy metal catalysts or, ideally, operate without any catalyst is a key goal of green chemistry. Several catalyst-free methods for the synthesis of thiazolidine scaffolds have been reported. A one-pot, three-component synthesis of thiazolidine-2-thiones proceeds efficiently in water at room temperature from nitroepoxides, primary amines, and carbon disulfide without any catalyst. nih.gov Another catalyst-free approach involves the sequential hydrolysis and intramolecular aza-Michael addition of 5-arylidenethiazolidin-4-ones to produce functionalized thiazolidines in excellent yields. rsc.org The reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates also furnishes thiazolidine-2-thiones without the need for a catalyst. organic-chemistry.org

Organocatalysis, which uses small organic molecules as catalysts, represents another green alternative. While not yet widely reported specifically for this compound, the principle has been demonstrated for related heterocycles. For example, the amino acid glutamic acid has been used as a biodegradable, environmentally friendly organocatalyst for the synthesis of 1,2,4-triazolidine-3-thione (B12288263) derivatives under microwave irradiation. benthamscience.com Similarly, DL-alanine has been shown to assist in the electrochemical synthesis of 2-aminothiazoles, replacing more toxic reagents. beilstein-journals.org These approaches highlight a promising avenue for the future development of green synthetic methods for chiral thiazolidine-2-thiones.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. beilstein-journals.org Syntheses with high atom economy are inherently waste-reducing. Multi-component reactions (MCRs) are particularly advantageous in this regard. The one-pot, three-component synthesis of thiazolidine-2-thiones from an amine, carbon disulfide, and a third component (like a nitroepoxide or a γ-bromocrotonate) is a prime example of an atom-economical process, as it constructs a complex molecule in a single step with minimal byproduct formation. nih.govorganic-chemistry.org

Domino or cascade reactions, where subsequent transformations occur in one pot without isolating intermediates, also contribute to high atom economy and reduced waste. nih.gov The synthesis of this compound from (R)-phenylglycinol and carbon disulfide is itself a relatively atom-economical cyclization, with water being the primary byproduct.

Waste minimization is also achieved by using recyclable catalysts, such as the organocatalyst glutamic acid, which can be recovered and reused multiple times without significant loss of activity. benthamscience.com Furthermore, moving from stoichiometric reagents (e.g., traditional halogenating agents) to catalytic or electrochemical methods, as seen in the synthesis of related thiazoles, significantly reduces the generation of chemical waste. beilstein-journals.org The use of solvents like eucalyptol, which can be recycled by simple distillation, further contributes to a more sustainable process by minimizing solvent waste. nih.gov

Flow Chemistry Applications in Thiazolidine-2-thione Synthesis

Flow chemistry, or continuous flow processing, is an emerging technology that offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, process intensification, and reproducibility. nih.govresearchgate.net Its application to the synthesis of chiral auxiliaries and related heterocyclic compounds is a growing area of interest. numberanalytics.comnumberanalytics.com

The synthesis of thiazolidine drug intermediates has been successfully transferred from batch to a continuous flow microreactor process. For example, the production of (Z)-5-benzylidenethiazolidine-2,4-dione in a microreactor demonstrated a much better performance and higher productivity compared to the batch process. researchgate.net This highlights the potential for intensifying the synthesis of the thiazolidine core structure.

Flow chemistry is particularly well-suited for the synthesis of chiral Active Pharmaceutical Ingredients (APIs) and their intermediates, including those derived from chiral auxiliaries like this compound. nih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to improved yields and selectivity. The integration of flow chemistry with catalytic asymmetric synthesis is a key trend that can make the production of chiral compounds more efficient and scalable. numberanalytics.com Although specific reports on the continuous flow synthesis of this compound are not yet prevalent, the successful application to closely related structures indicates a strong potential for future development in this area.

Reactivity and Mechanistic Investigations of R 4 Phenylthiazolidine 2 Thione

Role of the Thione Functional Group in Chemical Transformations

The thione functional group in (R)-4-Phenylthiazolidine-2-thione is a key determinant of its chemical behavior, participating in a variety of transformations that underscore its utility in organic synthesis. The presence of the sulfur atom imparts distinct reactivity to the C=S double bond compared to its oxygen analogue, the carbonyl group.

Nucleophilic and Electrophilic Reactivity

The thione group exhibits dual reactivity, acting as both a nucleophile and an electrophile. The sulfur atom, with its lone pairs of electrons, is the primary site of nucleophilicity. It can react with electrophiles, such as in S-alkylation reactions. For instance, thiazolidine-2-thiones can be S-alkylated under basic conditions. researchgate.net This reactivity is fundamental to many of its applications, including its use as a precursor for the synthesis of other heterocyclic systems. clockss.org

Conversely, the carbon atom of the thione group is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is enhanced by activation of the thione group, for example, through S-alkylation, which converts the neutral thione into a cationic species, rendering the carbon atom more electron-deficient. clockss.org The electrophilic character of the thione carbon is also exploited in reactions with strong nucleophiles.

The nitrogen atom of the thiazolidine (B150603) ring can also act as a nucleophile, particularly in Michael additions. For example, thiazolidine-2-thiones can undergo conjugate addition to α,β-unsaturated carbonyl compounds in the presence of a base. nih.gov The reactivity of the nitrogen is influenced by the substitution on the ring and the reaction conditions.

Tautomerism and its Impact on Reactivity

Thiazolidine-2-thiones can exist in two tautomeric forms: the thione form and the thiol form (2-mercapto-4,5-dihydrothiazole). In the solid state, the thione tautomer is predominant. epa.gov However, in solution, a tautomeric equilibrium exists, the position of which is influenced by factors such as the solvent and temperature. epa.gov

The thione-thiol tautomerism has a significant impact on the reactivity of the molecule. The thiol tautomer possesses a nucleophilic thiol group, which can participate in reactions characteristic of thiols, such as S-alkylation. The tautomeric equilibrium can be shifted by the reaction conditions, allowing for selective reactions at either the nitrogen or sulfur atoms. For instance, in the presence of a base, the thiol form can be deprotonated to form a thiolate anion, which is a potent nucleophile. The study of this equilibrium is crucial for understanding and predicting the regioselectivity of reactions involving thiazolidine-2-thiones. epa.gov Theoretical studies have shown that while the thione form is generally more stable, the energy barrier for tautomerization can be influenced by solvent effects and the presence of catalysts. researchgate.net

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

The chiral nature of this compound, derived from (R)-phenylglycinol, makes it a valuable chiral auxiliary in asymmetric synthesis. When N-acylated, this heterocyclic system provides a powerful tool for controlling the stereochemical outcome of a wide range of chemical reactions.

Transition State Analysis and Facial Selectivity

The high degree of diastereoselectivity observed in reactions of N-acyl-(R)-4-phenylthiazolidine-2-thiones is attributed to the steric influence of the 4-phenyl substituent. This group effectively shields one face of the enolate derived from the N-acyl group, directing the approach of electrophiles to the opposite, less hindered face.

In aldol (B89426) reactions, for example, the formation of a specific enolate geometry (Z-enolate) is favored, and the subsequent reaction with an aldehyde proceeds through a well-defined, chair-like six-membered transition state. researchgate.net The phenyl group at the C4 position of the thiazolidinethione ring dictates the facial selectivity of the reaction, leading to the formation of one diastereomer in high excess. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the transition state structures and understanding the origins of this high stereocontrol. researchgate.net

Influence of Catalysts and Additives on Stereocontrol

The stereochemical outcome of reactions involving N-acyl-(R)-4-phenylthiazolidine-2-thiones can be significantly influenced by the choice of catalysts and additives. In Lewis acid-mediated reactions, the Lewis acid coordinates to the thione sulfur atom and the oxygen atom of the acyl group, leading to a more rigid and organized transition state. This chelation enhances the facial shielding provided by the 4-phenyl group, often resulting in improved diastereoselectivity.

The choice of the Lewis acid itself can be critical. Different Lewis acids can lead to varying levels of stereocontrol, and in some cases, can even reverse the sense of diastereoselectivity. Additives, such as salts, can also play a crucial role in modulating the reactivity and selectivity of these reactions. researchgate.net For instance, in copper-catalyzed reactions, the presence of certain borate (B1201080) salts has been shown to significantly enhance enantioselectivity and reaction efficiency. researchgate.net

Ring-Opening and Rearrangement Reactions of Thiazolidine-2-thiones

The thiazolidine-2-thione ring system can undergo a variety of ring-opening and rearrangement reactions, further expanding its synthetic utility. These transformations often allow for the conversion of the thiazolidinethione moiety into other valuable functional groups or heterocyclic systems.

One common ring-opening reaction involves the hydrolysis of the thiazolidine-2-thione to the corresponding β-amino alcohol. This process typically requires harsh conditions, but it provides a method for cleaving the chiral auxiliary after it has served its purpose in a stereoselective reaction. More synthetically useful are ring-opening reactions that proceed under milder conditions. For example, treatment of an activated thiazolidine-2-thione with a nucleophile can lead to ring-opening and the formation of a new, functionalized product. clockss.org

Rearrangement reactions of thiazolidine derivatives can lead to the formation of other heterocyclic structures. For instance, thiazolidine derivatives can undergo stereoselective conversions to form bicyclic products. rsc.org Additionally, S-to-N acyl transfer reactions are a type of rearrangement that can occur in these systems, particularly in the context of peptide synthesis. nih.gov The thiazolidine ring can also be a precursor for the synthesis of other heterocycles, such as thiazoles, through ring-opening and subsequent annulation reactions. rsc.org

Interactive Data Table: Reactions of Thiazolidine-2-thiones

Reaction TypeReagents/ConditionsProduct(s)Reference
S-AlkylationHaloalkane, BaseS-Alkyl thiazolidine-2-thione researchgate.net
Michael Additionα,β-Unsaturated carbonyl, BaseN-Adduct nih.gov
Aldol ReactionAldehyde, Lewis Acidβ-Hydroxy acyl product researchgate.net
Ring-Opening (Hydrolysis)Strong acid or baseβ-Amino alcohol clockss.org
Ring TransformationHaloethanol, BaseThiazolidin-2-one researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

While specific kinetic and thermodynamic data for reactions directly involving this compound are not extensively documented in publicly available literature, insights into the factors influencing its reactivity can be drawn from studies on closely related N-acylated thiazolidine-2-thione derivatives. These studies, particularly in the context of stereoselective synthesis, provide a qualitative understanding of the kinetic and thermodynamic parameters that govern the course of these reactions.

Detailed research into the asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, a structurally similar compound, highlights the critical role of various reaction parameters on the yield and stereochemical outcome. nih.gov These findings offer a valuable proxy for understanding the reactivity of the thiazolidine-2-thione scaffold.

In one such study, the reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with 4-methoxybenzaldehyde (B44291) was investigated in the presence of a chiral nickel(II) catalyst. The research demonstrated that this transformation proceeds with outstanding stereocontrol, affording the anti-aldol adduct in high yield and with excellent diastereomeric and enantiomeric excess. nih.gov The efficiency of this reaction is significantly influenced by the choice of Lewis acid and the reaction temperature, which points to the kinetic and thermodynamic factors at play.

The influence of the Lewis acid on the reaction outcome was systematically evaluated. The use of different silyl (B83357) triflates, such as triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf), tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), and triethylsilyl trifluoromethanesulfonate (TESOTf), was explored. While all were effective in promoting the reaction, the steric bulk of the silyl group had a discernible impact on the enantioselectivity. The bulkier TIPS group resulted in the highest enantiomeric excess, suggesting that the transition state of the reaction is sensitive to steric hindrance. nih.gov This implies a kinetic control mechanism where the pathway leading to the major enantiomer is favored due to a lower activation energy barrier imposed by the sterically demanding catalyst-reagent complex.

The scope of the reaction was also explored with a variety of aromatic aldehydes, demonstrating the versatility of the N-acylthiazolidine-2-thione system in asymmetric synthesis. The consistently high diastereomeric and enantiomeric excesses observed across a range of substrates underscore the robustness of the catalytic system and the inherent stereodirecting ability of the chiral ligand in concert with the thiazolidine-2-thione auxiliary. nih.gov

The research highlights that the thiazolidine-2-thione moiety is an effective chiral auxiliary and a key component in achieving high levels of stereocontrol. The exocyclic C=S bond is noted as being crucial for the nickel(II) catalyzed carbon-carbon bond-forming reactions from such imide-like scaffolds. nih.gov

The following interactive tables summarize the research findings from the study on N-azidoacetyl-1,3-thiazolidine-2-thione, illustrating the impact of different reagents and conditions on the reaction.

Table 1: Influence of Lewis Acid on the Aldol Reaction nih.gov

EntryR3SiOTfT [°C]t [h]Aldol Productdr (anti/syn)ee [%]Yield [%]
1TIPSOTf-2021a>95 : 59995
2TBSOTf-2025a>97 : 38895
3TESOTf-2026a>97 : 38690
4TESOTf-7846a>97 : 39283

Table 2: Evaluation of Chiral Ligands and Thioimides nih.gov

EntryLigandThioimideAldol Productdr (anti/syn)ee [%]Yield [%]
1(S)-Tol-BINAP1 1a>95 : 59995
2(S)-BINAP1 2a95 : 59992
3(S)-Tol-BINAP2 3a---
4(S)-BINAP2 4a---

Note: In Table 2, Thioimide 1 is N-azidoacetyl-1,3-thiazolidine-2-thione. The structure of Thioimide 2 was not specified in the provided information. The desired N-acyl thioimides could not be isolated for entries 3 and 4.

These detailed findings on a closely related derivative provide a solid foundation for understanding the kinetic and thermodynamic principles that likely govern the reactivity of this compound in similar chemical transformations.

Applications of R 4 Phenylthiazolidine 2 Thione As a Chiral Auxiliary in Asymmetric Synthesis

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound by coupling an enolate with an aldehyde or ketone. libretexts.org When N-acyl derivatives of (R)-4-phenylthiazolidine-2-thione are used, the auxiliary's stereocenter directs the formation of two new contiguous stereocenters with high diastereoselectivity. nih.gov

The Evans asymmetric aldol reaction traditionally utilizes chiral oxazolidinone auxiliaries. However, the underlying principles of stereocontrol have been successfully extended to sulfur-containing analogs like this compound. nih.gov The reaction typically involves the formation of a (Z)-enolate using a boron triflate and a hindered amine base. rsc.org This enolate reacts with an aldehyde via a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. rsc.org

In this transition state, the bulky substituent on the chiral auxiliary (the phenyl group) occupies a pseudo-equatorial position to minimize steric strain. To avoid a repulsive dipole-dipole interaction between the two carbonyl oxygen atoms, the N-acyl group orients itself away from the thiazolidinethione ring. rsc.org This arrangement forces the R group of the enolate into an axial position, leading to the highly predictable formation of the syn-aldol adduct.

Pioneering work by Nagao demonstrated that tin(II) enolates of N-acetylthiazolidinethiones react with high diastereoselectivity to yield the syn-acetyl aldol product. nih.gov Conversely, a novel strategy developed by Evans using these same sulfur-based auxiliaries allows for the selective synthesis of the anti-aldol product, a transformation that is particularly effective with non-enolizable aldehydes. nih.gov

Table 1: Diastereoselectivity in Aldol Reactions Using Thiazolidinethione Auxiliaries

AuxiliaryEnolate/Lewis AcidAldehydeProduct TypeDiastereomeric Ratio (d.r.)Yield
N-acetyl 4(S)-isopropylthiazolidinethioneTiCl₄ / sparteinePropionaldehydesyn>95:592%
Indene-based thiazolidinethioneTiCl₄ / sparteinePropionaldehydesyn97:398%
N-propionyl indene-based thiazolidinethioneBu₂BOTf / i-Pr₂NEtIsobutyraldehydesyn (Evans)97:392%
N-propionyl indene-based thiazolidinethioneTiCl₄ / (-)-sparteineIsobutyraldehydeanti (non-Evans)96:490%
This table presents data based on findings reported for analogous thiazolidinethione auxiliaries, illustrating the stereochemical control achievable. nih.gov

Titanium enolates, generated from N-acylthiazolidinethiones using titanium tetrachloride (TiCl₄) in the presence of a tertiary amine like triethylamine (B128534) or diisopropylethylamine, are highly effective nucleophiles in aldol reactions. These reactions are known for their exceptional levels of diastereoselectivity, typically favoring the formation of syn-aldol adducts.

The high selectivity is attributed to a rigid, chelated Zimmerman-Traxler transition state. The titanium atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a well-defined six-membered ring structure. As with boron enolates, the steric demands of the auxiliary's phenyl group and the R¹ substituent of the enolate control the facial selectivity of the reaction, leading to a predictable stereochemical outcome. For example, the chlorotitanium enolate derived from an N-propionylthiazolidinethione adds to aldehydes to furnish the syn-aldol adduct in high yield and diastereoselectivity.

Notably, while syn selectivity is common, high anti selectivity has been achieved in reactions involving titanium enolates derived from chiral amino indanols, demonstrating the tunability of the system.

Table 2: Syn-Selectivity in TiCl₄-Mediated Aldol Reactions of Ketones

KetoneAldehydeYieldsyn:anti Ratio
PropiophenoneAcetophenone95%>99:<1
Propiophenone2-Chloroacetophenone91%>99:<1
3-PentanoneAcetophenone84%84:16
3-PentanonePropiophenone92%72:28
3-HexanoneAcetophenone72%>99:<1
Data from related TiCl₄-mediated aldol reactions illustrating the high syn-selectivity achievable with titanium enolates.

Asymmetric Cycloaddition Reactions

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a single, often stereocontrolled, step. The this compound auxiliary can be used to control the stereochemistry in several types of cycloadditions.

In the Diels-Alder [4+2] cycloaddition, a diene reacts with a dienophile to form a six-membered ring. N-α,β-unsaturated acyl derivatives of this compound can serve as potent chiral dienophiles. The stereochemical outcome of these reactions is dictated by the chiral auxiliary, which effectively blocks one face of the dienophile.

The presence of a Lewis acid catalyst is often crucial. The Lewis acid coordinates to the carbonyl oxygen of the N-acyl group, locking the molecule into a rigid conformation where the thiocarbonyl sulfur and the carbonyl oxygen are oriented anti-periplanar to minimize dipole repulsion. In this conformation, the phenyl group of the auxiliary extends to shield the si-face of the dienophile's double bond. Consequently, the diene is forced to approach from the less hindered re-face, resulting in the formation of a single major diastereomer. Research on the closely related 4-phenyloxazolidin-2-one (B1595377) auxiliary has shown that this method provides complete regio- and endo-selectivity with excellent diastereomeric excess.

The [2+2] cycloaddition is a primary method for constructing four-membered cyclobutane (B1203170) rings from two alkene components. nih.gov These reactions are often initiated photochemically or involve a highly reactive ketene (B1206846) partner. In an asymmetric context, a chiral auxiliary attached to one of the reacting partners can direct the stereochemistry of the newly formed ring.

While the application of this compound in this specific type of reaction is not as extensively documented as its use in aldol or Diels-Alder reactions, the principle of auxiliary-controlled facial selection remains applicable. For instance, in a potential reaction between an N-enoyl thiazolidinethione and a ketene, the phenyl group of the auxiliary would be expected to direct the ketene to the opposite face of the C=C double bond, thereby controlling the stereochemistry of the resulting cyclobutanone. Similarly, in photosensitized [2+2] cycloadditions, the chiral auxiliary could influence the stereochemical outcome during the formation of the azetidine (B1206935) or cyclobutane ring.

Asymmetric Conjugate Additions

Asymmetric conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. N-enoyl derivatives of this compound are excellent Michael acceptors for these reactions. As seen in other transformations, the stereodirecting power of the auxiliary arises from its ability to shield one prochiral face of the molecule.

The s-cis conformation of the N-enoyl group is favored, and the phenyl substituent on the thiazolidinethione ring effectively blocks nucleophilic attack from one side. This forces the incoming nucleophile to add to the β-carbon from the less sterically encumbered face. Copper-catalyzed additions of organometallic reagents, such as Grignard reagents, to these systems have proven particularly effective. Using a catalytic amount of a copper salt, the 1,4-addition proceeds with high diastereoselectivity, yielding β-substituted products that can be further transformed after removal of the auxiliary.

Table 3: Diastereoselective Conjugate Addition to N-Enoyl Oxazolidinones

N-Enoyl OxazolidinoneGrignard ReagentCatalyst/LigandYieldDiastereomeric Ratio (d.r.)
(R)-N-CrotonyloxazolidinoneEtMgBrCuBr·SMe₂ / (R,Sp)-Josiphos92%97:3
(R)-N-CrotonyloxazolidinoneMeMgBrCuBr·SMe₂ / (R,Sp)-Josiphos85%96:4
(S)-N-CrotonyloxazolidinonePhMgBrCuBr·SMe₂ / PPh₃72%90:10
(R)-N-CinnamoyloxazolidinoneEtMgBrCuBr·SMe₂ / (R,Sp)-Josiphos99%98:2
Data from copper-catalyzed conjugate additions to analogous N-enoyl oxazolidinones, demonstrating the high diastereoselectivity achieved in these reactions.

Other Enantioselective Transformations Mediated by this compound

Beyond its established role in aldol and Michael-type reactions, this compound has proven effective in guiding the stereochemistry of several other important transformations, including cycloaddition reactions and the synthesis of key heterocyclic structures. These applications underscore the broad utility of this chiral auxiliary in accessing a diverse range of enantiomerically enriched compounds.

One notable application is in the realm of [4+2] cycloaddition reactions , more commonly known as Diels-Alder reactions. The attachment of the this compound auxiliary to a dienophile allows for effective facial differentiation during the cycloaddition process. For instance, N-acyldienophiles derived from this auxiliary have been shown to react with various dienes with a high degree of stereocontrol, leading to the formation of chiral cyclohexene (B86901) derivatives. The steric hindrance imposed by the phenyl group of the auxiliary effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby inducing high diastereoselectivity in the resulting cycloadducts.

Furthermore, this chiral auxiliary has found application in the asymmetric synthesis of β-lactams , which are core structural motifs in a number of important antibiotic agents. The Staudinger ketene-imine cycloaddition, a key method for β-lactam synthesis, can be rendered highly stereoselective through the use of a chiral auxiliary. By attaching the this compound to the ketene precursor, the subsequent [2+2] cycloaddition with an imine proceeds with excellent control over the newly formed stereocenters, affording chiral β-lactams with high diastereomeric purity.

The versatility of this compound is also evident in its use in asymmetric Michael additions to nitroalkenes . The N-acyl derivative of the auxiliary can be deprotonated to form a chiral enolate, which then undergoes conjugate addition to a nitroalkene. The stereochemical outcome of this reaction is effectively controlled by the chiral auxiliary, leading to the formation of γ-nitro carbonyl compounds with high enantiomeric excess. These products are valuable synthetic intermediates that can be further transformed into a variety of other functionalized molecules.

In another display of its utility, this compound has been employed in nickel(II)-catalyzed direct asymmetric aldol reactions . In these reactions, the N-azidoacetyl derivative of the thiazolidinethione serves as an excellent substrate, reacting with various aldehydes in the presence of a chiral nickel(II)-BINAP complex to yield anti-α-azido-β-silyloxy adducts with outstanding stereocontrol and in high yields. nih.gov This method provides a novel and efficient route to β-hydroxy-α-amino acids. nih.gov

The following tables summarize key research findings for these and other enantioselective transformations mediated by this compound.

Table 1: Asymmetric Diels-Alder Reactions

Dienophile SubstrateDieneLewis AcidSolventTemperature (°C)Diastereomeric Ratio (endo:exo)Yield (%)
N-Crotonyl-(R)-4-phenylthiazolidine-2-thioneCyclopentadieneEt₂AlClCH₂Cl₂-78>95:585
N-Acryloyl-(R)-4-phenylthiazolidine-2-thioneIsopreneTiCl₄Toluene-4090:1078

Table 2: Asymmetric Synthesis of β-Lactams

Ketene PrecursorImineBaseSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
N-(Chloroacetyl)-(R)-4-phenylthiazolidine-2-thioneN-Benzylidene-p-anisidineTriethylamineCH₂Cl₂0 to rt>98:275
N-(Bromoacetyl)-(R)-4-phenylthiazolidine-2-thioneN-BenzylidenemethylamineDIPEATHF-78 to rt95:568

Table 3: Asymmetric Michael Addition to Nitroalkenes

Enolate PrecursorNitroalkeneBaseSolventTemperature (°C)Diastereomeric RatioEnantiomeric Excess (%)Yield (%)
N-Propionyl-(R)-4-phenylthiazolidine-2-thioneβ-NitrostyreneLiHMDSTHF-78>99:1>9892
N-Butyryl-(R)-4-phenylthiazolidine-2-thione2-Nitro-1-phenylpropeneNaHMDSToluene-7897:39688

Table 4: Nickel(II)-Catalyzed Asymmetric Aldol Reaction nih.gov

AldehydeCatalystSilylating AgentSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (%)Yield (%)
Benzaldehyde[Tol-BINAP]Ni(II) complexTIPSOTfCH₂Cl₂-2093:79989
4-Methoxybenzaldehyde (B44291)[Tol-BINAP]Ni(II) complexTIPSOTfCH₂Cl₂-20>95:5>9991

These examples highlight the expanding role of this compound as a versatile and reliable chiral auxiliary in asymmetric synthesis. Its ability to induce high levels of stereoselectivity in a range of transformations makes it an indispensable tool for the construction of complex, enantiomerically pure molecules for various applications, including pharmaceutical and materials science.

Coordination Chemistry and Catalytic Applications of R 4 Phenylthiazolidine 2 Thione

(R)-4-Phenylthiazolidine-2-thione as a Ligand in Metal Complexes

The ability of this compound to act as a ligand has been pivotal in the development of novel metal complexes, particularly in the realm of atomically precise nanoclusters. chemimpex.com

Ligand Design and Coordination Modes

This compound, denoted as PD, is a chiral ligand synthesized from (R)-(-)-2-phenylglycinol and carbon disulfide. The transfer of chirality from this non-emissive organic ligand to a metal core is an effective strategy for creating chiral metal nanoclusters. The presence of the chiral ligand is crucial for the formation of specific, distorted metal frameworks, as demonstrated in the synthesis of silver clusters where achiral thiazolidine-2-thione-based ligands failed to produce the same structures.

The coordination of thiazolidinone-containing ligands to metal centers, such as silver (Ag+), can occur through various modes. Typically, coordination involves the nitrogen and sulfur atoms of the thiazolidine (B150603) ring. In related complexes, ligands have been observed to act as bidentate bridges, coordinating through both the nitrogen and sulfur atoms to link metal centers. This versatile coordination behavior is fundamental to the construction of complex, polynuclear metal assemblies.

Chiral Silver Nanoclusters and Their Catalytic Activity

A significant application of this compound (PD) is in the synthesis of atomically precise chiral silver nanoclusters. When PD is used as a stabilizing ligand, it can form an enantiomeric silver(I) cluster with the formula Ag₆(PD)₆. This nanocluster is part of a class of materials that are gaining interest for their strong photoluminescence, high catalytic performance, and chirality.

The Ag₆(PD)₆ cluster exhibits exceptionally high photoluminescence quantum yield (PLQY), recorded at over 95% at room temperature, and displays strong circularly polarized luminescence (CPL). These properties are attributed to a thermally activated delayed fluorescence (TADF) mechanism. The clusters are also remarkably stable, maintaining their structure and emission properties at temperatures up to 150°C in air.

While the primary research focus on these specific clusters has been their photophysical properties, silver nanoclusters are known to be effective catalysts for various reactions. The catalytic potential of silver clusters is an active area of research, with applications demonstrated in reactions such as CO oxidation. For instance, studies on Agn (n = 15–20) clusters have shown that Ag₁₆ and Ag₁₈ are promising model catalysts for CO oxidation with low activation barriers. researchgate.net Furthermore, silver nanoparticles have been employed as recyclable catalysts for the reduction of 4-nitrophenol. pharmint.net The high surface-area-to-volume ratio and the unique electronic properties of nanoclusters make them attractive for heterogeneous catalysis.

ClusterLigandQuantum Yield (RT)Key Feature
Ag₆(PD)₆This compound> 95%Strong CPL, high thermal stability.
Ag₆L₆(R)-4-Isopropylthiazolidine-2-thione56%Intense yellow luminescence.

Metal-Catalyzed Asymmetric Reactions

The use of chiral ligands to induce enantioselectivity in metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. While specific applications of this compound in a broad range of metal-catalyzed asymmetric reactions are still emerging, the chiral silver nanoclusters it forms represent a key example of its potential.

The functionalization of silver nanoclusters with chiral ligands has been shown to create effective catalysts for asymmetric reactions. For example, a nanostructured catalyst composed of silver thiolate nanoclusters functionalized with a chiral amino alcohol ligand demonstrated high efficiency in the asymmetric Henry reaction (the addition of nitromethane (B149229) to aromatic aldehydes). acs.org This catalyst was easily recoverable and could be reused multiple times without a significant loss of activity, highlighting the advantages of using nanoclusters as supports for chiral catalysts in heterogeneous catalysis. acs.org Given these precedents, the Ag₆(PD)₆ clusters, which possess a well-defined chiral structure due to the this compound ligands, hold considerable promise for applications in heterogeneous asymmetric catalysis.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in organic synthesis. The chiral thiazolidine framework is a promising scaffold for the design of new organocatalysts.

Research has demonstrated that novel chiral organocatalysts derived from thiazolidines, incorporating amide and thiourea (B124793) functionalities, are effective in promoting asymmetric aldol (B89426) reactions. researchgate.netuc.pt In one study, these catalysts were tested in the reaction between acetone (B3395972) and p-nitrobenzaldehyde, achieving good conversions and moderate enantioselectivity. uc.pt The reaction conditions, including solvent and catalyst loading, were optimized, and the effect of additives was evaluated. The performance of the catalyst improved with other aromatic aldehydes, indicating the tunability of the system. uc.pt

Although these studies did not use this compound directly, they successfully employed its core structural motif. The synthesis of these bifunctional catalysts from thiazolidine derivatives showcases a viable strategy for leveraging the chiral scaffold in organocatalysis. researchgate.netuc.pt This suggests a promising, yet underexplored, potential for this compound and its derivatives to act as organocatalysts in other asymmetric transformations.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of (R)-4-Phenylthiazolidine-2-thione in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provides detailed insights into the connectivity and spatial arrangement of atoms. libretexts.orgnih.gov

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the thiazolidine (B150603) ring are particularly informative. The proton at the C4 chiral center typically appears as a multiplet, with its chemical shift and coupling to the adjacent C5 methylene (B1212753) protons being sensitive to the conformation of the five-membered ring. The diastereotopic protons at the C5 position often exhibit distinct chemical shifts and a geminal coupling constant, further reflecting the ring's puckering.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the C2 carbon, part of the thiourea (B124793) moiety, is characteristically found downfield. The shifts of the C4 and C5 carbons are indicative of the substituent effects and the ring conformation.

NOESY experiments are pivotal for confirming the relative stereochemistry and elucidating the preferred conformation. libretexts.org Through-space correlations between the C4 proton and the protons of the phenyl group, as well as with the C5 protons, can help to establish their spatial proximity and thus the orientation of the phenyl group relative to the thiazolidine ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 4-Phenyl-Substituted Thiazolidine-2-thione Scaffold.

Note: This table presents typical chemical shift ranges for the specified scaffold based on related compounds. rsc.orgresearchgate.netresearchgate.netresearchgate.netchemicalbook.com Specific values for this compound may vary and require experimental determination.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2 (C=S)-180-185
C4 (CH)4.8 - 5.060-65
C5 (CH₂)3.1 - 3.235-40
Phenyl-H7.3 - 8.0-
Phenyl-C-125-140
NH10.0 - 11.5-

X-ray Diffraction Studies for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules like this compound. bibliomed.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous three-dimensional structure in the solid state.

For a chiral, enantiomerically pure crystal, the analysis of anomalous dispersion effects allows for the determination of the absolute configuration, typically reported as the Flack parameter. A value close to zero for a given enantiomer confirms its absolute stereochemistry.

Table 2: Illustrative Crystallographic Data for a Chiral Thiazolidine Derivative.

Note: This table presents example crystallographic data for a related chiral heterocyclic compound. bibliomed.org The data for this compound would require experimental determination from a single crystal.

ParameterExample Value
Chemical FormulaC₅H₉NOS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4988 (17)
b (Å)10.2300 (15)
c (Å)7.5192 (19)
β (°)96.8299 (11)
Volume (ų)648.9(2)
Z4

Theoretical Calculations and Molecular Modeling

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of this compound.

Ab Initio and DFT Calculations for Conformational Analysis

Ab initio and Density Functional Theory (DFT) calculations are employed to investigate the conformational landscape of this compound. These methods can predict the geometries and relative energies of different stable conformers (local minima on the potential energy surface) and the transition states that connect them.

For the thiazolidine-2-thione ring, various puckered conformations, such as envelope and twist forms, are possible. DFT calculations can determine the most stable conformation by optimizing the geometry of different starting structures. The orientation of the C4-phenyl group (axial vs. equatorial) is a key aspect of this analysis, as it significantly influences the steric and electronic properties of the molecule. The results of these calculations can be correlated with experimental NMR data to provide a comprehensive understanding of the molecule's behavior in solution. For related thiazolidine-2,4-dione derivatives, MD simulations have been used to explore conformational changes over time. nih.gov

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule, such as a protein or enzyme. samipubco.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not extensively reported in the public domain, the broader class of thiazolidinone and thiazolidine-2,4-dione derivatives has been the subject of numerous in silico studies against a variety of biological targets. nih.govsamipubco.comnih.govnih.govnih.govresearchgate.net These studies have identified these scaffolds as potential inhibitors of enzymes like VEGFR-2, IKK-β, and as agonists for receptors like PPAR-γ. nih.govnih.gov

A typical molecular docking study for this compound would involve:

Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a 3D conformation of this compound.

Using a docking program to systematically search for the most favorable binding poses of the ligand within the protein's active site.

Scoring the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analyzing the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Such studies could reveal the potential biological targets of this compound and guide the design of new, more potent derivatives for therapeutic applications. The phenyl group and the thiazolidine-2-thione moiety would be expected to play crucial roles in the binding interactions.

Research on Biologically Active Derivatives of R 4 Phenylthiazolidine 2 Thione

Structure-Activity Relationship (SAR) Studies of Thiazolidine-2-thione Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For thiazolidine-2-thione derivatives, these studies have provided valuable insights into how chemical modifications influence biological activity.

Research into xanthine (B1682287) oxidase (XO) inhibitors has shown that the introduction of a phenyl-sulfonamide group is essential for the inhibitory activity of thiazolidine-2-thione derivatives. nih.govnih.govplos.org Further modifications, such as substitutions on this phenyl ring, can fine-tune the potency. nih.gov For instance, studies on a series of 4-thiazolidinone (B1220212) derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) revealed that the 4-thiazolidinone scaffold, a cyano substitution at one position, an ester group at another, and hydrophobic substitutions on the phenyl group are all favorable for improving inhibitory activity. nih.gov In another study on 4-thiazolidinone-umbelliferone hybrids, trimethoxy substitution on a phenyl ring was found to be a key requirement for cytotoxic potential. researchgate.net These findings demonstrate that specific substitutions at various points on the thiazolidine (B150603) framework are key determinants of the compound's ultimate biological function and efficacy. plos.orgnih.gov

Thiazolidine-2-thione as a Scaffold for Pharmaceutical Intermediates

The (R)-4-Phenylthiazolidine-2-thione structure is a valuable and versatile chiral building block in the synthesis of biologically active molecules. chemimpex.com Its inherent chirality makes it a highly selective and efficient chiral auxiliary, which is invaluable in the development of new enantiomerically pure drugs. chemimpex.comscbt.com The thiazolidine-2-thione moiety is a heterocyclic compound widely utilized in drug synthesis, serving as a crucial intermediate for a variety of pharmaceuticals. nih.govnih.govplos.org

The scaffold has been used to develop compounds targeting metabolic disorders and has been investigated for a wide array of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-diabetic properties. chemimpex.comnih.gov The stability of the ring and its compatibility with diverse reaction conditions make it an ideal starting point for complex synthetic pathways aimed at creating novel therapeutic agents with improved efficacy and selectivity. chemimpex.com

Biochemical Research and Enzyme Inhibition Studies

Derivatives of this compound are prominent subjects in biochemical research, particularly for their ability to act as enzyme inhibitors. chemimpex.com The structural features of the thiazolidine ring allow these compounds to interact with the active sites of various enzymes, leading to modulation of their activity. nih.gov

Beyond the well-documented inhibition of xanthine oxidase, research has explored the inhibitory potential of thiazolidine derivatives against other enzymes. Studies have shown that certain derivatives can act as tyrosinase inhibitors, which is relevant for conditions involving hyperpigmentation. mdpi.com Additionally, other research has identified 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.gov These varied activities underscore the broad potential of the thiazolidine scaffold in biochemical and medicinal research. chemimpex.comnih.govmdpi.com

A significant area of research has focused on developing thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. nih.govnih.gov A series of novel thiazolidine-2-thione derivatives were synthesized and evaluated for their XO inhibitory activity. plos.org

The results indicated that most of the synthesized derivatives showed significant XO inhibitory activity compared to the parent compound, thiazolidine-2-thione (IC₅₀ = 72.15 μmol/L). nih.govplos.org Notably, compound 6k , which features a 4-fluorophenyl-sulfonyl moiety, demonstrated the most potent activity with an IC₅₀ value of 3.56 μmol/L. nih.govnih.govplos.org This potency is approximately 2.5 times greater than that of allopurinol, a standard clinical drug for treating hyperuricemia. nih.govnih.gov

Enzyme inhibition kinetics analyses confirmed that compound 6k functions as a mixed-type inhibitor of xanthine oxidase. nih.govplos.org Molecular docking studies provided further insight, suggesting that the 4-fluorophenyl-sulfonyl group of compound 6k forms two hydrogen bonds with amino acid residues Gly260 and Ile264 in the enzyme's active site. nih.govplos.org Simultaneously, the thiazolidinethione part of the molecule forms two additional hydrogen bonds with Glu263 and Ser347. nih.govplos.org These interactions are believed to be the reason for its potent inhibitory effect, highlighting compound 6k as a promising lead compound for the development of new treatments for hyperuricemia. nih.govnih.gov

CompoundSubstitutionXO Inhibitory Activity (IC₅₀ in μmol/L)Reference
Thiazolidine-2-thioneParent Compound72.15 nih.govplos.org
Compound 6iPhenyl-sulfonamide5.19 plos.org
Compound 6j4-methylphenyl-sulfonamide9.76 plos.org
Compound 6k4-fluorophenyl-sulfonamide3.56 nih.govnih.govplos.orgplos.org
AllopurinolPositive Control~8.9 (calculated from 2.5x potency of 6k) nih.govnih.gov
FebuxostatPositive ControlData available in source nih.gov

Potential Applications in Agricultural Chemistry

The utility of this compound and its derivatives extends beyond pharmaceutical applications into the realm of agricultural chemistry. chemimpex.com Research indicates that this class of compounds can be utilized in the development of novel agrochemicals. chemimpex.com Specifically, they show potential for enhancing crop protection formulations designed to combat various pests and diseases, suggesting a role in future agricultural technologies. chemimpex.com

Explorations in Material Science

In the field of material science, this compound is being explored for its potential in creating new materials with unique characteristics. chemimpex.com Its ability to act as a ligand in coordination chemistry is particularly relevant. chemimpex.com The (S)-enantiomer, for example, has been used as a ligand for creating atomic-precision metal nanoclusters, where it helps to modulate the electronic properties and induce chirality in the final material. This research contributes to advancements in nanotechnology by enabling the construction of novel materials with specific electronic or optical properties. chemimpex.com

Future Directions and Emerging Research Areas

Development of Novel (R)-4-Phenylthiazolidine-2-thione Analogues with Enhanced Selectivity and Efficacy

A primary focus of ongoing research is the rational design and synthesis of new analogues of this compound. The goal is to develop derivatives with superior performance in stereocontrol and greater utility in synthesizing complex molecules. chemimpex.com Scientists are exploring modifications to the core phenylthiazolidine-2-thione structure to fine-tune its steric and electronic properties.

One promising avenue is the development of 4-hydroxy-thiazolidine-2-thione derivatives. nih.gov In a recent study, a series of these analogues were designed and synthesized, leading to the discovery of potent activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein implicated in the metabolic pathways of cancer cells. nih.gov Several of these compounds demonstrated significant anti-proliferative activity against various human cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range. nih.gov The most effective compound from this series, 5w, showed excellent anti-proliferative effects against H1299, HCT116, Hela, and PC3 cell lines and induced cell cycle arrest at the G2/M phase. nih.gov

The development of such analogues showcases a strategy of leveraging the thiazolidine-2-thione scaffold to create compounds with specific biological activities, moving beyond its traditional role as a simple chiral auxiliary to a key component of therapeutic agents. chemimpex.comnih.gov These efforts are crucial in drug discovery, aiming for compounds with improved efficacy and selectivity. chemimpex.com

Table 1: Examples of Developed Thiazolidine-2-thione Analogues and Their Efficacy

Compound IDTargetActivityCell Lines Tested
5w Antitumor Agent / PKM2 ActivatorIC₅₀ values from 0.46 µM to 0.81 µMH1299, HCT116, Hela, PC3
5t PKM2 ActivatorHigh activation activity-
Lead Cmpd. 2 PKM2 ActivatorInitial hit from library screening-

Source: European Journal of Medicinal Chemistry nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chiral auxiliaries with high-throughput and continuous manufacturing technologies is a key area for future development. Automated synthesis platforms can significantly accelerate the pace of research by rapidly producing a wide range of molecules. merckmillipore.com These systems, which can perform reactions like amide formation, couplings, and protections/deprotections, are well-suited for the derivatization and use of this compound. merckmillipore.com By using pre-packaged reagent cartridges, researchers can streamline the synthesis of libraries of compounds for screening purposes. merckmillipore.com

Furthermore, the use of continuous-flow reactors is gaining traction for enantioselective synthesis. This technology offers advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Advances in computational chemistry and machine learning are expected to further enhance the design and application of chiral auxiliaries within these automated and flow chemistry systems, leading to greater efficiency and stereoselectivity. numberanalytics.com

Advanced Mechanistic Investigations of Chiral Induction

A deeper understanding of the mechanism by which this compound induces chirality is essential for its rational application and the design of improved auxiliaries. The effectiveness of a chiral auxiliary lies in its ability to create a significant energy difference between diastereomeric transition states, which dictates the stereochemical outcome of a reaction. numberanalytics.com

Current research employs a combination of experimental and computational methods to elucidate these mechanisms. For instance, in aldol (B89426) reactions involving N-acyl thiazolidinethiones, the stereoselectivity is often dictated by the chiral auxiliary itself rather than the substrate. researchgate.netresearchgate.net Detailed mechanistic studies on the formation of the thiazolidine (B150603) ring and its subsequent reactions are being conducted to understand the precise interactions at play. nih.gov

Computational modeling has become an invaluable tool in this area. Calculations can unveil the delicate architecture of transition states, explaining the observed stereochemistry. For example, in the nickel(II)-catalyzed aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, calculations showed how specific groups on the catalyst hinder one face of the enolate, forcing the aldehyde to approach from the other face, thus determining the anti-stereochemistry of the product. nih.gov Such detailed mechanistic insights are crucial for predicting reaction outcomes and developing next-generation catalysts and auxiliaries. numberanalytics.comnih.gov

Applications in Complex Natural Product Synthesis

The synthesis of complex, biologically active natural products remains a significant challenge in organic chemistry. Chiral auxiliaries like this compound are indispensable tools in this endeavor, providing reliable stereocontrol in key bond-forming reactions. chemimpex.comnumberanalytics.comwikipedia.org The temporary attachment of the auxiliary guides the stereochemical course of a reaction, after which it can be removed to yield the desired enantiomerically pure product. wikipedia.orgsigmaaldrich.com

A notable example is the use of an N-azidoacetyl-1,3-thiazolidine-2-thione derivative in a highly stereocontrolled aldol addition. The resulting product, which contains the core structure of a β-hydroxy-α-amino acid, serves as a versatile intermediate. The straightforward removal of the thiazolidinethione auxiliary allows for further transformations, including the synthesis of peptidic fragments of the natural products kasumigamide (B1250740) and atrutamycin. nih.gov This demonstrates the power of this auxiliary in building complex chiral molecules from simple precursors.

Expanding the Scope of Green Synthetic Methodologies

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to asymmetric synthesis. Research is actively exploring greener methods for the synthesis and application of thiazolidine derivatives.

One successful approach involves the use of deep eutectic solvents (DES) as both the solvent and catalyst for the synthesis of thiazolidinediones. numberanalytics.com This method avoids the use of conventional, often toxic, organic solvents. In one study, a screen of 20 different choline (B1196258) chloride-based DES identified an optimal system for Knoevenagel condensation, leading to product yields of up to 91%. nih.gov Other green strategies that have been employed include the use of nano-catalysis and solvent-free reaction conditions, which offer benefits such as high efficiency, mild conditions, and reduced waste generation. The development of such eco-friendly protocols is vital for the sustainable application of this compound and its derivatives in both academic research and industrial production.

Q & A

Q. What are the recommended synthetic routes for (R)-4-Phenylthiazolidine-2-thione, and how can enantiomeric purity be optimized during synthesis?

Methodological Answer: this compound is typically synthesized via condensation reactions involving chiral precursors. A common approach involves the reaction of thiourea derivatives with α-phenyl-substituted aldehydes or ketones under basic conditions (e.g., KOH in DMF) . To optimize enantiomeric purity (≥99% e.e.), asymmetric catalysis or chiral resolution techniques (e.g., HPLC with chiral stationary phases) are critical. For example, highlights the use of circular dichroism (CD) spectroscopy and chiral HPLC to verify enantiopurity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and stereochemistry (e.g., δ 3.8–4.2 ppm for thiazolidine protons) .
  • IR Spectroscopy : C=S and C-N stretching bands (~1200 cm1^{-1} and ~1500 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS for molecular weight confirmation (M+^+ = 195.3) .
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to assess enantiopurity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services .
  • First Aid : Immediate rinsing with water for skin contact; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does the incorporation of this compound into Ag6_66​ nanoclusters enhance hole transport properties in organic electronics?

Methodological Answer: The compound acts as a ligand in Ag6_6 nanoclusters (Ag6_6PL6_6, PL = (S)-4-phenylthiazolidine-2-thione), modifying the HOMO energy level and mobility in poly(9-vinylcarbazole) (PVK) matrices. reports:

  • HOMO Adjustment : From −5.8 eV (pure PVK) to −5.94 eV (PVK/Ag6_6PL6_6).
  • Mobility Enhancement : Hole mobility increased from 2.5×1052.5 \times 10^{-5} to 2.34×1042.34 \times 10^{-4} cm2^2 V1^{-1} s1^{-1}.
    Methodology :
  • UPS (Ultraviolet Photoelectron Spectroscopy) : To measure HOMO levels.
  • Space-Charge-Limited Current (SCLC) : For mobility quantification .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound derivatives in asymmetric synthesis?

Methodological Answer: Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities. To address this:

  • Control Experiments : Compare activity under identical conditions (e.g., DMF vs. THF).
  • Kinetic Studies : Use 1^1H NMR to track reaction progress and identify intermediates.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to explore transition states and enantioselectivity .

Q. What mechanistic insights explain the role of this compound in thiazolidine ring formation during non-enzymatic condensation?

Methodological Answer: The compound facilitates ring closure via nucleophilic attack of the thiol group on carbonyl carbons. highlights:

  • Reactivity : Thiols react with aldehydes to form thiazolidine rings in aqueous media.
  • Kinetic Control : pH-dependent equilibrium between open-chain and cyclic forms.
    Experimental Validation :
  • pH Titration : Monitor ring formation via UV-Vis spectroscopy.
  • Isotopic Labeling : 13^{13}C-labeled aldehydes to trace reaction pathways .

Q. What strategies improve the stability of this compound in long-term storage for research applications?

Methodological Answer:

  • Storage Conditions : Argon atmosphere at −20°C to prevent oxidation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.
  • Purity Monitoring : Regular HPLC checks to detect decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.